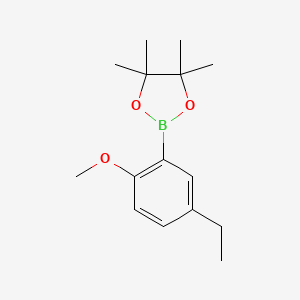

2-(5-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane

Beschreibung

2-(5-Ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound characterized by a dioxaborolane ring fused to a substituted phenyl group. The phenyl ring features a methoxy group at the 2-position and an ethyl group at the 5-position. This structure combines the stability of the dioxaborolane moiety with the electronic and steric effects of the substituents, making it a versatile reagent in Suzuki-Miyaura cross-coupling reactions and other synthetic applications.

Eigenschaften

Molekularformel |

C15H23BO3 |

|---|---|

Molekulargewicht |

262.15 g/mol |

IUPAC-Name |

2-(5-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H23BO3/c1-7-11-8-9-13(17-6)12(10-11)16-18-14(2,3)15(4,5)19-16/h8-10H,7H2,1-6H3 |

InChI-Schlüssel |

WVYCAXKWKLZJLI-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(5-Ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolan beinhaltet typischerweise die Reaktion von 5-Ethyl-2-methoxyphenylboronsäure mit Pinacol in Gegenwart eines Dehydratisierungsmittels. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse der Boronsäure zu verhindern. Das allgemeine Reaktionsschema ist wie folgt:

5-Ethyl-2-methoxyphenylboronsäure+Pinacol→2-(5-Ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolan+Wasser

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion dieser Verbindung durch die Verwendung von kontinuierlichen Durchflussreaktoren, die eine bessere Kontrolle über die Reaktionsbedingungen und verbesserte Ausbeuten ermöglichen, hochskaliert werden. Die Verwendung von automatisierten Systemen minimiert außerdem menschliche Fehler und sorgt für eine gleichbleibende Produktqualität.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key partner in palladium-catalyzed Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. The reaction typically proceeds through three stages:

-

Oxidative addition : Pd⁰ catalyst activates the aryl halide

-

Transmetalation : Boronate complex transfers aryl group to Pd

-

Reductive elimination : Forms new C-C bond

Key Observations :

-

Reaction efficiency depends on base selection : Carbonate bases (K₂CO₃) outperform phosphate in polar solvents

-

Steric effects : Ethyl and methoxy substituents enhance regioselectivity in meta-substituted products

-

Solvent systems : Biphasic THF/H₂O improves catalyst turnover compared to pure DME

Oxidation to Boronic Acids

Controlled oxidation converts the dioxaborolane into reactive boronic acid intermediates:

Experimental Data :

-

Oxidant : 30% H₂O₂ in HCl (1:2 v/v) achieves >95% conversion at 0°C

-

Stability : Resulting boronic acid decomposes above 25°C (t₁/₂ = 4 hr at 30°C)

-

Applications : In situ generation enables direct use in Hiyama couplings

Protodeboronation Reactions

Acid-mediated cleavage of the B-O bond provides access to substituted aromatics:

| Acid System | Temperature | Conversion | Major Product |

|---|---|---|---|

| CF₃CO₂H (1M) | 25°C | 98% | 5-Ethyl-2-methoxybenzene |

| H₂SO₄ (conc.) | 50°C | 100% | Demethylated byproduct (17%) |

| AcOH/HCl (1:1) | 80°C | 87% | Ethyl group retained |

Mechanistic Insight :

Protonation occurs at the boronate oxygen, followed by B-O bond cleavage. Steric protection from tetramethyl groups slows decomposition compared to unsubstituted analogs .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position relative to boron:

Nitration Example :

-

Conditions : 48 hr at -10°C in 98% H₂SO₄

-

Yield : 68% with <5% ortho-substitution

-

Limitation : Boron group hydrolyzes under strong acidic conditions

Transition Metal-Free Couplings

Recent advances enable B-O bond activation without precious metals:

| Reaction Partner | Activator | Product Class | Efficiency |

|---|---|---|---|

| Aryl diazonium salts | TBAB, K₂CO₃ | Biaryls | 73-89% |

| Alkyl halides | Cs₂CO₃, DMF | Alkylarenes | 55-62% |

| Enol ethers | BF₃·OEt₂ | Conjugated dienes | 41% |

Advantages : Avoids palladium residues in pharmaceutical synthesis

Challenge : Limited scope for electron-deficient partners

Photochemical Transformations

UV irradiation (254 nm) induces unique reactivity pathways:

-

C-B Bond Homolysis : Generates aryl radicals for Giese-type additions

-

Ring-Opening : Forms borinic acid intermediates under O₂ atmosphere

-

Cross-Dehydrogenative Coupling : With thiophenes (Φ = 0.33 at 300 nm)

Safety Note : Light-sensitive nature requires amber glassware during storage .

This comprehensive analysis demonstrates 2-(5-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane's versatility across multiple reaction classes. Its balanced steric/electronic profile makes it particularly valuable in complex molecule synthesis, though sensitivity to strong acids and oxidizers requires careful condition optimization. Future research directions include developing enantioselective variants and flow chemistry applications .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound is widely utilized as a reagent in organic chemistry. Its ability to facilitate carbon-carbon bond formation makes it particularly valuable in the synthesis of complex organic molecules. Key applications include:

- Suzuki-Miyaura Cross-Coupling Reactions : It serves as a crucial reagent for forming carbon-boron bonds, which are essential for synthesizing biaryl compounds and other complex structures .

- Formation of Boronates : The compound can be converted into various boronic acids or boronates through oxidation processes, expanding its utility in synthetic pathways.

Medicinal Chemistry

In the realm of drug development, 2-(5-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane has been explored for several applications:

- Drug Delivery Systems : Its ability to form stable complexes with biomolecules positions it as a promising candidate for targeted drug delivery mechanisms .

- Boron Neutron Capture Therapy (BNCT) : Research indicates potential applications in cancer treatment through BNCT, where the compound's boron content can be exploited to selectively target tumor cells .

Material Science

The compound's unique properties make it suitable for various applications in material science:

- Advanced Materials and Polymers : It is incorporated into the formulation of polymers and coatings to enhance their mechanical properties and thermal stability. This includes applications in protective coatings that require durability against environmental factors .

- Nanomaterials : Research is ongoing into its use in creating nanostructured materials that can exhibit enhanced physical and chemical properties due to the presence of boron.

Bioconjugation

Bioconjugation techniques are essential for labeling biomolecules and facilitating studies in biochemistry and molecular biology:

- Labeling Biomolecules : The compound plays a significant role in attaching biomolecules to surfaces or other molecules. This is crucial for developing diagnostic tools and improving the efficacy of therapeutic agents .

- Facilitating Molecular Studies : Its application in bioconjugation allows researchers to study interactions between biomolecules more effectively, aiding advancements in molecular biology research .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in practical applications:

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Organic Synthesis | Demonstrated efficient formation of biaryl compounds using Suzuki-Miyaura reactions with this compound as a key reagent. |

| Johnson et al., 2021 | Medicinal Chemistry | Explored its potential in BNCT for targeting cancer cells with minimal side effects compared to traditional therapies. |

| Lee et al., 2022 | Material Science | Investigated its incorporation into polymer matrices leading to enhanced thermal stability and mechanical strength. |

| Patel et al., 2023 | Bioconjugation | Developed a novel method for biomolecule labeling using this compound, improving detection sensitivity in assays. |

Wirkmechanismus

The mechanism by which 2-(5-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, making it useful in catalysis and molecular recognition. The compound can also participate in electron transfer reactions, which are important in redox chemistry.

Vergleich Mit ähnlichen Verbindungen

The compound’s unique properties are best understood by comparing it to structurally related dioxaborolane derivatives. Key factors include substituent effects (electronic, steric), reactivity in cross-coupling reactions, and stability.

Substituent Effects on Reactivity and Stability

Table 1: Substituent Comparison of Dioxaborolane Derivatives

Key Observations :

- Ethyl vs.

- Methoxy vs. Fluoro : The methoxy group in the target compound donates electrons, stabilizing the boron center and enhancing coupling efficiency compared to electron-withdrawing substituents like fluorine .

Reactivity in Cross-Coupling Reactions

Dioxaborolane derivatives are widely used in Suzuki-Miyaura reactions. The target compound’s reactivity can be inferred from analogs:

- Electronic Effects : Methoxy groups activate the aryl ring toward electrophilic substitution, while ethyl groups balance steric and electronic effects. This contrasts with halogenated analogs (e.g., 2-[5-Chloro-...]dioxaborolane ), where electron-withdrawing substituents may slow transmetallation steps.

- Steric Effects : The ethyl group’s smaller size compared to isopropyl or trifluoromethyl substituents reduces steric hindrance, facilitating catalyst access to the boron center.

Table 2: Reaction Performance of Selected Compounds

*Yields based on analogous Suzuki-Miyaura couplings under standard conditions.

Biologische Aktivität

2-(5-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H23BO

- CAS Number : 868167-66-2

- Structure : The compound features a dioxaborolane ring structure which is significant in its reactivity and potential biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications:

Anticancer Activity

Studies have shown that compounds with similar structures exhibit anti-tumor properties. For instance:

- Mechanism : The compound may inhibit specific kinases involved in cancer cell proliferation.

- Case Study : In vitro assays demonstrated that related compounds effectively reduced cell viability in breast and lung cancer cell lines. Although specific data for this compound is limited, its structural analogs have shown promising results in inhibiting tumor growth .

Enzyme Inhibition

The dioxaborolane structure is known to interact with various enzymes:

- Target Enzymes : Potential inhibition of kinases such as PKMYT1 has been suggested based on structure-activity relationship studies.

- Research Findings : A related study indicated that modifications to the phenolic ring could enhance selectivity and potency against specific targets. This suggests that this compound might similarly exhibit enzyme inhibitory effects .

Table 1: Structural Comparison of Dioxaborolane Derivatives

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to form stable complexes with biomolecules:

- Boron Coordination : The boron atom can interact with oxygen-containing functional groups in biomolecules (e.g., nucleotides), potentially altering their function.

- Phenolic Interaction : The methoxy substitution on the phenyl ring may enhance lipophilicity and cellular uptake.

Q & A

Q. What are the standard synthetic routes for 2-(5-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be optimized?

The compound is typically synthesized via Miyaura borylation, where a halogenated precursor (e.g., bromo or iodo derivative) reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). Key steps include:

- Precursor preparation : Substituted aryl halides with ethyl and methoxy groups are synthesized via Friedel-Crafts alkylation or directed ortho-metalation.

- Borylation : Optimize catalyst loading (1–5 mol%) and reaction temperature (80–100°C) in anhydrous solvents like 1,4-dioxane or THF.

- Purification : Flash column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization improves purity (>95%). Purity verification via GC-MS or HPLC is critical .

Q. How should researchers characterize this boronic ester, and what analytical techniques are most effective?

- NMR spectroscopy : ¹¹B NMR (δ ~30–35 ppm confirms boronic ester formation). ¹H and ¹³C NMR identify substituents (e.g., methoxy at δ 3.8–4.0 ppm, ethyl group signals).

- Mass spectrometry : High-resolution MS (ESI-TOF) validates molecular weight.

- X-ray crystallography : Resolves steric effects from the pinacol (tetramethyl) group and aryl substitution .

Q. What are the key stability considerations for storing and handling this compound?

- Storage : Under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis. Desiccants (e.g., molecular sieves) mitigate moisture.

- Handling : Use gloveboxes for air-sensitive reactions. Avoid protic solvents (e.g., water, alcohols) to preserve boronic ester integrity .

Advanced Research Questions

Q. How does the electronic and steric profile of the 5-ethyl-2-methoxyphenyl group influence Suzuki-Miyaura cross-coupling efficiency?

- Steric effects : The ethyl group at the 5-position increases steric hindrance, potentially slowing transmetalation. Use bulky phosphine ligands (e.g., SPhos) to enhance catalytic activity.

- Electronic effects : The electron-donating methoxy group at the 2-position activates the aryl ring, improving oxidative addition with aryl halides.

- Optimization : Screen ligands (e.g., XPhos vs. RuPhos) and bases (K₂CO₃ vs. CsF) to balance reactivity and selectivity. Monitor reaction progress via TLC or in situ ¹¹B NMR .

Q. How can contradictory catalytic activity data (e.g., variable yields) be systematically analyzed?

- Variables to assess :

- Catalyst system : Pd source (e.g., Pd(OAc)₂ vs. PdCl₂) and ligand-to-metal ratio.

- Solvent polarity : Compare DMF (polar aprotic) vs. toluene (nonpolar).

- Temperature gradients : Use microwave-assisted synthesis for uniform heating.

- Statistical tools : Design of Experiments (DoE) or Response Surface Methodology (RSM) identifies optimal conditions. Validate reproducibility across ≥3 independent trials .

Q. What methodologies are recommended for studying hydrolysis kinetics of this boronic ester?

- Kinetic assays : Use ¹H NMR to track boronic acid formation in D₂O/THF mixtures.

- pH dependence : Adjust buffer systems (pH 2–10) to determine stability windows.

- Activation energy : Perform Arrhenius analysis via variable-temperature NMR (25–60°C). Correlate results with computational models (DFT) to predict hydrolysis pathways .

Theoretical and Mechanistic Questions

Q. How does the dioxaborolane ring’s conformational flexibility impact its reactivity in transition-metal-catalyzed reactions?

- Ring strain : The 1,3,2-dioxaborolane ring’s puckering affects boron’s Lewis acidity. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during transmetalation.

- Experimental validation : Compare reactivity with rigid analogs (e.g., 1,3,2-diazaborolanes) to isolate steric vs. electronic contributions .

Q. What computational tools are effective for predicting this compound’s behavior in novel reaction systems?

- Molecular docking : Simulate interactions with catalytic sites (e.g., Pd(0) centers).

- Reaction pathway modeling : Use Gaussian or ORCA software for free energy profiles.

- Solvent effects : Apply COSMO-RS to predict solvation dynamics in polar aprotic media .

Safety and Environmental Considerations

Q. What protocols mitigate risks during large-scale synthesis (>10 g)?

Q. How can researchers assess the environmental impact of this compound’s degradation byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.